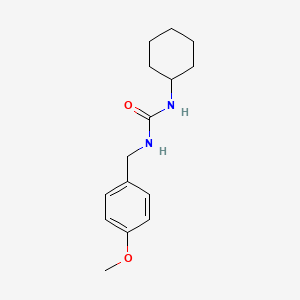
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-5-(2-thienyl)-1,3,4-oxadiazole, commonly known as NTO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. NTO has been found to possess unique physicochemical properties that make it suitable for use in a range of industrial, agricultural, and biomedical applications.
Aplicaciones Científicas De Investigación
NTO has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, NTO has been used as a building block for the synthesis of functionalized polymers and nanomaterials. In organic electronics, NTO has been found to possess semiconducting properties and has been used as a component in the fabrication of organic light-emitting diodes and field-effect transistors. In biomedical research, NTO has been investigated for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of NTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cellular processes such as DNA replication and protein synthesis. NTO has been found to induce apoptosis, or programmed cell death, in cancer cells, and has been shown to have a selective cytotoxic effect on cancer cells compared to normal cells.
Biochemical and Physiological Effects:
NTO has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. NTO has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy. NTO has also been found to possess antibacterial and antifungal properties, and has been investigated for its potential as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTO has several advantages for use in lab experiments, including its high chemical stability, low toxicity, and ease of synthesis. However, NTO also has some limitations, such as its relatively low solubility in common solvents, which can make it difficult to work with in certain applications. Additionally, the mechanism of action of NTO is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on NTO. One potential area of investigation is the development of new synthetic routes to improve the yield and purity of NTO. Another area of research is the investigation of the mechanism of action of NTO, which could lead to the development of new therapeutic applications. Additionally, NTO could be investigated for its potential as an antimicrobial agent, as well as for its use in organic electronics and material science. Overall, NTO is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of NTO involves the reaction of 2-naphthylamine and 2-thiophenecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the NTO molecule. The yield of NTO can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-7-12-11(5-1)6-3-8-13(12)15-17-18-16(19-15)14-9-4-10-20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJIBUNDQMIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-1-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)


![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)



![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
